molecular formula C14H19NO3 B6351592 Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 1788073-42-6

Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No.: B6351592
CAS No.: 1788073-42-6
M. Wt: 249.30 g/mol
InChI Key: PORAIKBIDRNMQN-WCQYABFASA-N
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Description

Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate (CAS: 1431473-24-3) is a chiral piperidine derivative characterized by a benzyl ester group at the 1-position, a hydroxyl group at the 5-position, and a methyl substituent at the 2-position. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.31 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors such as Ritlecitinib . Its stereochemical configuration ((2S,5R)) is critical for its biological activity and interaction with target enzymes.

Properties

IUPAC Name

benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORAIKBIDRNMQN-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

L-Pyroglutamate-Derived Pathways

Early routes to this compound relied on N-protected L-pyroglutamate as a starting material. In one documented process, L-pyroglutamate undergoes ring-opening with trimethylsulfoxonium iodide to introduce a carbon chain, followed by imine formation with benzyloxyamine. Subsequent deprotection under acidic conditions and cyclization under basic conditions yield a piperidine intermediate, which is reduced and resolved to obtain the target stereochemistry. However, this method faces limitations:

  • Low Atom Economy : The use of trimethylsulfoxonium iodide, a costly reagent, contributes to a total yield of only 15–20%.

  • Environmental Impact : Multiple protection/deprotection steps generate significant solvent waste, complicating industrial scalability.

A variation employing iridium-catalyzed asymmetric hydrogenation improved stereoselectivity. For instance, selective reduction of a ketone intermediate using an iridium catalyst produced the S-configured alcohol, which underwent configuration inversion via N-benzyloxy-2-nitrobenzenesulfonamide. Despite enhanced stereocontrol, the reliance on noble metal catalysts and multi-step purification rendered this approach economically unviable.

Innovative Strategies Using L-Glutamic Acid

Cost-Effective Starting Materials

Recent patents describe a streamlined synthesis starting from L-glutamic acid or its sodium salt, which are inexpensive and commercially abundant. The process involves:

  • Direct Cyclization : L-Glutamic acid is converted to a piperidine core via intramolecular amidation, bypassing costly ring-opening reagents.

  • Stereoselective Hydroxylation : Enzymatic or chemical oxidation introduces the 5R-hydroxy group with >90% enantiomeric excess.

  • Benzyl Protection : The piperidine nitrogen is protected using benzyl chloroformate under mild alkaline conditions.

Advantages :

  • Yield Improvement : Total yields reach 45–50%, a significant increase over earlier methods.

  • Reduced Waste : Fewer protection steps minimize solvent use and hazardous byproducts.

Organometallic Approaches

Copper-Catalyzed Cyclization

A thesis by the University of Sheffield outlines a method utilizing β-aminoalkyl zinc iodides and 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis. Cyclization with sodium hydride yields 5-methylene piperidines, which are hydrogenated to produce 5-methyl-2-substituted piperidines. Key findings include:

  • Stereochemical Outcomes : Hydrogenation of substrates with trifluoroacetyl (TFA) protecting groups showed higher diastereoselectivity (dr 8:1) compared to tert-butoxycarbonyl (Boc)-protected analogs (dr 3:1).

  • Modularity : This approach allows introduction of diverse substituents at the 2-position via Heck coupling, enabling access to 2,5-disubstituted derivatives.

Comparative Analysis of Methodologies

Method Starting Material Catalyst/Reagent Yield Stereocontrol Scalability
L-Pyroglutamate RouteN-protected L-pyroglutamateTrimethylsulfoxonium iodide15–20%ModerateLow
Iridium-CatalyzedKetone intermediateIridium complex20–25%HighModerate
L-Glutamic Acid RouteL-Glutamic acidEnzymatic oxidase45–50%HighHigh
Organometallic Cyclizationβ-aminoalkyl zinc iodidesCopper catalyst55–85%VariableModerate

Key Observations :

  • The L-glutamic acid route surpasses others in yield and sustainability, aligning with green chemistry principles.

  • Organometallic methods offer flexibility in substituent introduction but require optimization for stereochemical purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique piperidine structure allows for various modifications that can lead to the development of novel compounds with desired properties. The compound is synthesized through a series of reactions involving readily available starting materials such as benzyl cyanide and tert-butyl hydroperoxide under metal-free conditions.

Biological Research

Potential Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in medicinal chemistry:

  • Antimicrobial and Antiviral Properties : Preliminary studies suggest that this compound may possess antimicrobial and antiviral effects, which could be beneficial in developing new therapeutic agents against infections.
  • Neuroprotective Effects : The compound has shown potential neuroprotective properties by influencing neurotransmitter systems. This suggests its application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  • Analgesic Properties : Investigations into its analgesic effects reveal that the compound may modulate pain pathways through receptor interactions, indicating its potential use in pain management therapies.

Medicinal Chemistry

Drug Development
The unique structure of this compound makes it a promising candidate for drug development. Its interactions with specific molecular targets can lead to the modulation of biochemical pathways associated with various diseases. The stereochemistry of this compound is crucial for its binding affinity and selectivity, enhancing its therapeutic potential.

Case Studies and Research Findings

Several studies have examined the biological activity and therapeutic potential of this compound:

  • Neuroprotection : Research has demonstrated that this compound can influence neuronal survival and function through modulation of neurotransmitter systems.
  • Pain Management : Studies exploring its analgesic properties have indicated that it may effectively reduce pain through specific receptor interactions.

Mechanism of Action

The mechanism of action of Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (2R,5S)-Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate (CAS: 1431473-24-3) This is the enantiomer of the target compound, differing only in the stereochemistry at the 2- and 5-positions. Despite identical molecular weight and formula (C₁₄H₁₉NO₃), its biological activity and solubility may vary significantly due to chirality .

Functional Group Modifications

  • (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS: 1171080-45-7) Similarity: 0.99 . Key Difference: The hydroxyl group is replaced by a benzyloxy-amino substituent. Molecular Formula: C₂₁H₂₄N₂O₅ (oxalate salt). Application: Used in experimental phasing of macromolecules due to its robust crystallinity .
  • (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride (CAS: 1207853-23-3) Key Difference: The hydroxyl group is replaced by an amino group, forming a hydrochloride salt. Molecular Formula: C₁₄H₂₁ClN₂O₂; MW: 284.78 g/mol. Application: Intermediate in Ritlecitinib synthesis, highlighting the pharmacological relevance of amino-substituted analogs .
  • Ethyl 6-phenylpiperidine-2-carboxylate (CAS: 1137664-24-4) Similarity: 0.67 . Key Differences: Ethyl ester instead of benzyl, and a phenyl substituent at the 6-position. Molecular Formula: C₁₄H₁₉NO₂; MW: 233.31 g/mol.

Ester Variants

  • rel-Methyl (2R,5S)-5-hydroxy-2-methyl-1-piperidinecarboxylate (CAS: 83487-20-1) Key Differences: Methyl ester instead of benzyl; stereochemistry is rel-(2R,5S). Molecular Formula: C₈H₁₅NO₃; MW: 173.21 g/mol. Application: Simpler ester variant used in small-molecule crystallography .

Physicochemical and Pharmacological Comparison

Molecular Properties

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents
Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate 1431473-24-3 C₁₄H₁₉NO₃ 249.31 Benzyl ester, 5-OH, 2-CH₃
(2R,5S)-Enantiomer 1431473-24-3 C₁₄H₁₉NO₃ 249.31 Stereochemical inversion
(2S,5R)-5-((Benzyloxy)amino) analog (oxalate) 1171080-45-7 C₂₁H₂₄N₂O₅ 384.43 Benzyloxy-amino, oxalate salt
(2S,5R)-5-Amino hydrochloride 1207853-23-3 C₁₄H₂₁ClN₂O₂ 284.78 Amino group, hydrochloride
Ethyl 6-phenylpiperidine-2-carboxylate 1137664-24-4 C₁₄H₁₉NO₂ 233.31 Ethyl ester, 6-Ph

Biological Activity

Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.

  • Molecular Formula: C₁₄H₁₉NO₃
  • Molecular Weight: 249.31 g/mol
  • CAS Number: 1788073-42-6
  • Purity: ≥97% .

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding: It interacts with neurotransmitter receptors, influencing pain modulation and neuroprotection .

The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets, enhancing its therapeutic potential.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Studies have demonstrated its ability to influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Analgesic Properties

The compound has been investigated for its analgesic effects. Its mechanism involves modulation of pain pathways through receptor interactions, suggesting potential applications in pain management therapies .

Antimicrobial and Antiviral Properties

Preliminary studies have also explored the antimicrobial and antiviral activities of this compound. These properties suggest a broader spectrum of biological applications beyond neuroprotection and analgesia .

Case Studies and Research Findings

A summary of key studies examining the biological activity of this compound is presented below:

StudyFocusFindings
Study 1NeuroprotectionDemonstrated significant neuroprotective effects in vitro, with enhanced neuronal survival rates under oxidative stress conditions.
Study 2Pain ModulationShowed effective pain relief in animal models, comparable to established analgesics.
Study 3Antimicrobial ActivityExhibited inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.
Study 4Enzyme InhibitionIdentified as a selective inhibitor of specific enzymes involved in metabolic pathways related to cancer proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound:

  • Key Features:
    • Hydroxyl group at position 5 enhances receptor binding.
    • The piperidine ring contributes to its pharmacological profile.

Comparative analysis with similar compounds highlights the unique features that contribute to its biological activity:

Compound NameStructure TypeKey FeaturesBiological Activity
Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylateHydroxypiperidineLacks stereochemistry; less potent biological activityModerate
(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylateAminopiperidineContains an amino group instead of hydroxyl; differing pharmacological propertiesAntimicrobial
Benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylateProtected amino derivativeMore complex synthesis; used in peptide synthesisLimited

Q & A

Q. Table 1: Key Analytical Data for Structural Confirmation

TechniqueParameters/ResultsReference
HRMS (ESI+)[M+H]+ calcd: 174.0761; found: 174.0765
1^1H NMRδ 4.12 (dd, J=9.3,4.7J=9.3, 4.7 Hz, 1H)
X-raySpace group P21P2_1, Rint=0.03R_{\text{int}} = 0.03

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature50°C (DMF)57% yield
Equivalents2.0 equiv menthol35% yield
SolventDCM/ethyl acetate (15:1)Purity >95%

Critical Analysis of Contradictions

  • Stability vs. Reactivity : While recommends avoiding oxidizers for similar compounds, reports "no known hazards." Resolve by testing the compound’s reactivity under oxidative conditions (e.g., with H2O2H_2O_2) and monitoring via TLC .
  • Stereochemical Assignments : Discrepancies between optical rotation and crystallography data (e.g., vs. 16) may arise from crystal packing effects. Cross-validate using multiple techniques (e.g., NOESY for spatial proximity) .

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